molecular formula C24H26ClNO2 B12041540 Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate CAS No. 355421-12-4

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

Katalognummer: B12041540
CAS-Nummer: 355421-12-4
Molekulargewicht: 395.9 g/mol
InChI-Schlüssel: PYECGCIRNWUOBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate is a chemical compound with the molecular formula C24H26ClNO2 and a molecular weight of 395.933 g/mol . This compound is part of the quinoline family, known for its diverse applications in medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid with heptyl alcohol in the presence of a dehydrating agent . The reaction conditions often require an inert atmosphere and controlled temperature to ensure high yield and purity. Industrial production methods may involve continuous-flow conditions to scale up the synthesis while maintaining compound purity .

Analyse Chemischer Reaktionen

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium azide, tetrahydrofuran, and other organic solvents . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular pathways. For example, it may inhibit Toll-like receptor 4 (TLR4) signaling, which is involved in inflammatory responses . This inhibition can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.

Vergleich Mit ähnlichen Verbindungen

Heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate can be compared with other quinoline derivatives, such as:

Eigenschaften

CAS-Nummer

355421-12-4

Molekularformel

C24H26ClNO2

Molekulargewicht

395.9 g/mol

IUPAC-Name

heptyl 6-chloro-2-(4-methylphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26ClNO2/c1-3-4-5-6-7-14-28-24(27)21-16-23(18-10-8-17(2)9-11-18)26-22-13-12-19(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3

InChI-Schlüssel

PYECGCIRNWUOBC-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.